Product packaging for Ibopamine hydrochloride(Cat. No.:CAS No. 75011-65-3)

Ibopamine hydrochloride

Cat. No.: B141825
CAS No.: 75011-65-3
M. Wt: 343.8 g/mol
InChI Key: ALIXRWKJZYLBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ibopamine hydrochloride (CAS 75011-65-3) is a prodrug sympathomimetic. It is an orally effective derivative of dopamine, designed to be hydrolyzed by esterases in plasma and peripheral tissues to its active metabolite, epinine (N-methyldopamine) . The active molecule, epinine, is a dopaminergic agonist that stimulates peripheral dopamine receptors and, to a lesser extent, alpha- and beta-adrenergic receptors, leading to vasodilating activity . This mechanism underlies the compound's historical research applications in cardiovascular studies, where it was investigated for its hemodynamic effects, including improving cardiac output and reducing pre-load and after-load in congestive heart failure models . In ophthalmological research, ibopamine has been used to study mydriasis (pupil dilation). When instilled in the eye, it is rapidly converted to epinine in the aqueous humour, where it stimulates alpha-adrenergic and D1 dopaminergic receptors . Its action in increasing aqueous humour production and intraocular pressure has also made it a compound of interest in glaucoma research . This product is intended for research purposes only and is strictly not for human, veterinary, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26ClNO4 B141825 Ibopamine hydrochloride CAS No. 75011-65-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.ClH/c1-11(2)16(19)21-14-7-6-13(8-9-18-5)10-15(14)22-17(20)12(3)4;/h6-7,10-12,18H,8-9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIXRWKJZYLBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CCNC)OC(=O)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020864
Record name N-Methyldopamine,O,O'-diisobutyroylester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75011-65-3
Record name Ibopamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75011-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibopamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075011653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyldopamine,O,O'-diisobutyroylester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(methylamino)ethyl]-1,2-phenylene isobutyrate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBOPAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VXW2HU8GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Receptor Interactions of Ibopamine Hydrochloride

Mechanism of Action of Ibopamine (B1674151) Hydrochloride and Epinine (B195452)

Ibopamine's primary mechanism revolves around its conversion to epinine (N-methyldopamine), which is responsible for its pharmacological activity. patsnap.com

Enzymatic Hydrolysis of Ibopamine Hydrochloride to Epinine

Following administration, this compound, the diisobutyryl ester of N-methyldopamine, is rapidly hydrolyzed by esterases present in the plasma and tissues, including the aqueous humor of the eye. mims.comnih.govwikipedia.org This enzymatic cleavage removes the two isobutyryl groups, yielding the active metabolite, epinine. nih.govmdpi.com This conversion is a critical step, as ibopamine itself has little to no pharmacological activity. nih.gov The half-life of this hydrolysis process is remarkably short, estimated to be about two minutes in the aqueous humor. wikipedia.orgijntr.org

Dopaminergic Receptor Agonism

Epinine, the active metabolite of ibopamine, exhibits agonist activity at both D₁ and D₂ dopaminergic receptor subtypes. patsnap.comncats.io It demonstrates a higher affinity for dopamine (B1211576) receptors compared to adrenergic receptors. nih.govncats.io

Activation of D₁-like dopamine receptors is a key component of epinine's pharmacological profile. patsnap.comijcrcps.com D₁ receptors are G-protein coupled receptors that, upon stimulation, activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). metu.edu.truni-halle.de This increase in cAMP can, in turn, activate protein kinase A (PKA), which phosphorylates various downstream targets, modulating cellular function. uni-halle.demdpi.com In some tissues, D₁ receptor activation can also stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate and diacylglycerol, which are involved in intracellular calcium signaling. ahajournals.org Studies have shown that epinine is more potent than dopamine at stimulating DA₁ receptors. nih.gov This D₁ receptor agonism is responsible for effects such as vasodilation. patsnap.com

Epinine also acts as an agonist at D₂-like dopamine receptors. patsnap.comncats.io D₂ receptors are typically coupled to inhibitory G-proteins (Gi), which inhibit adenylyl cyclase, thereby decreasing intracellular cAMP levels. metu.edu.tr Activation of presynaptic D₂ receptors on sympathetic nerve terminals inhibits the release of norepinephrine (B1679862), contributing to vasodilation. patsnap.comnih.govrug.nl Research indicates that epinine is more potent than dopamine at activating DA₂ receptors. nih.gov The affinity of D₂-like receptors for dopamine is significantly higher (10- to 100-fold greater) than that of D₁-like receptors, suggesting that the balance between D₁ and D₂ signaling can shift depending on the local concentration of the agonist. frontiersin.org

Adrenergic Receptor Modulation

In addition to its dopaminergic effects, epinine modulates adrenergic receptors, although with a lower affinity compared to dopamine receptors. nih.govncats.io

Beta-Adrenergic Receptor Interactions (β₁ and β₂)

Epinine, the active metabolite of this compound, exhibits activity as an agonist at both β₁ and β₂-adrenergic receptors. uni-halle.de These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in regulating cardiovascular function. mdpi.com

Studies on isolated human cardiac preparations have shown that epinine is a potent agonist at beta-adrenoceptors. nih.govpsu.edu Its interaction with these receptors contributes to its positive inotropic effects on the heart. nih.gov Comparative studies with dopamine have indicated that epinine possesses a distinct profile of activity. Specifically, in human heart preparations, epinine was found to be more potent at β₂-adrenoceptors relative to β₁-adrenoceptors when compared to dopamine. nih.govpsu.edu This suggests a degree of selectivity in its action, which differentiates it from the endogenous catecholamine, dopamine. While the β₁-agonist effect is present, the relatively stronger interaction with β₂-receptors is a key feature of its pharmacological profile. nih.govwikipedia.org

Receptor Binding Affinity and Selectivity Profiling of Epinine

The characterization of a compound's interaction with its receptors is fundamentally described by its binding affinity and selectivity. For epinine, these properties are determined using sophisticated biochemical assays.

Radioligand Displacement Studies

Radioligand displacement assays are the gold standard for determining the binding affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled compound, such as epinine, for a specific receptor. giffordbioscience.comnih.gov This technique involves incubating a preparation of cell membranes containing the receptor of interest with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope). Various concentrations of the unlabeled test compound (epinine) are then added to compete with the radioligand for binding to the receptor. giffordbioscience.com

Functional Assays (e.g., Cyclic AMP Accumulation)

Functional assays measure the biological response initiated by a ligand binding to its receptor. For GPCRs coupled to Gαs proteins, such as β-adrenergic receptors, agonist binding stimulates the enzyme adenylyl cyclase, leading to the production of the second messenger cyclic adenosine monophosphate (cAMP). mdpi.comcreativebiomart.net

The potency of an agonist is often quantified by its half-maximal effective concentration (EC₅₀), which is the concentration of the agonist that produces 50% of the maximal response. researchgate.net In the context of epinine, functional assays on isolated human heart preparations have determined the ED₅₀ (a measure of potency in tissue, analogous to EC₅₀) for its positive inotropic effects.

Functional Potency of Epinine and Dopamine in Human Cardiac Preparations
CompoundParameterValue (Molar)TissueSource
EpinineED₅₀ (Positive Inotropic Effect)~3 x 10⁻⁵Human Heart Preparations nih.govpsu.edu
DopamineED₅₀ (Positive Inotropic Effect)~3 x 10⁻⁵Human Heart Preparations nih.govpsu.edu

Ligand-Receptor Interactions and Signal Transduction Pathways

The binding of epinine to its target receptors initiates a cascade of intracellular events that ultimately manifest as a physiological response.

G-Protein Coupled Receptor Activation

Beta-adrenergic and dopamine receptors are classic examples of G protein-coupled receptors (GPCRs), characterized by their seven-transmembrane-spanning protein structure. mdpi.com The activation process begins when an agonist like epinine binds to a specific site on the extracellular side of the receptor. ahajournals.org This binding induces a conformational change in the receptor protein.

This change is transmitted to the intracellular side of the receptor, where it allows the receptor to interact with and activate a heterotrimeric G protein (composed of α, β, and γ subunits). mdpi.com Upon activation, the G protein releases its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binds a molecule of guanosine triphosphate (GTP). This exchange causes the Gα subunit (bound to GTP) to dissociate from the Gβγ dimer. Both the Gα-GTP complex and the Gβγ dimer can then interact with and modulate the activity of downstream effector proteins. uni-halle.de For β₁ and β₂ receptors, the associated G protein is typically the stimulatory G protein, Gαs. mdpi.com

Intracellular Signaling Cascades Mediated by Epinine

Following the activation of Gαs by the epinine-bound β-adrenergic receptor, a well-defined signaling cascade is triggered. The dissociated and activated Gαs-GTP subunit directly binds to and stimulates the enzyme adenylyl cyclase. ahajournals.orgahajournals.org

Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). ahajournals.org This step represents a significant amplification of the initial signal, as a single activated adenylyl cyclase enzyme can generate numerous cAMP molecules.

cAMP acts as a crucial second messenger, propagating the signal within the cell. The primary intracellular target for cAMP is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). uni-halle.de The binding of cAMP to the regulatory subunits of PKA causes them to dissociate from the catalytic subunits. This frees the catalytic subunits, which are now active and can phosphorylate various substrate proteins within the cell, such as ion channels and enzymes, leading to the final physiological effects, including increased myocardial contractility. uni-halle.de

Pharmacokinetic and Biotransformation Dynamics of Ibopamine Hydrochloride

Absorption and Systemic Distribution of Ibopamine (B1674151) Hydrochloride

Following oral administration, ibopamine is well-absorbed. nih.gov It is designed as a prodrug to enhance its oral bioavailability. ahajournals.org Once absorbed, ibopamine itself is not the primary active compound found in systemic circulation. Instead, it undergoes rapid and extensive first-pass metabolism. nih.gov This initial metabolic conversion occurs both during and after absorption. nih.gov The distribution of the active metabolite, epinine (B195452), is extensive. However, the ratio of total epinine (including conjugated forms) to free, active epinine in the plasma is approximately 10:1, indicating significant conjugation shortly after its formation. nih.gov

Metabolic Fate and Biotransformation Pathways of Ibopamine Hydrochloride

The metabolism of this compound is a multi-step process, beginning with its conversion to epinine and followed by further degradation and conjugation of this active metabolite.

Role of Esterases in Hydrolysis to Epinine in Biological Compartments

Ibopamine is the 3,4-diisobutyryl ester of N-methyldopamine (epinine). nih.gov This ester structure is key to its function as a prodrug. Upon entering the body, ibopamine is rapidly hydrolyzed by esterases present in the blood, tissues, and even in the conjunctival sac upon topical application. nih.govkarger.comcolab.ws This enzymatic action cleaves the isobutyryl ester groups, releasing the active metabolite, epinine. nih.gov Carboxylesterases are a major group of esterases involved in the metabolism of various drugs containing ester bonds. nih.govresearchgate.net

Subsequent Metabolism of Epinine and Metabolite Identification (e.g., dihydroxyphenylacetic acid, homovanillic acid)

Once formed, epinine is further metabolized through pathways common to catecholamines. The primary enzymes involved are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). wikipedia.org MAO catalyzes the oxidation of epinine to 3,4-dihydroxyphenylacetic acid (DOPAC). wikipedia.org Subsequently, COMT can methylate DOPAC to form homovanillic acid (HVA). wikipedia.org Alternatively, COMT can first methylate epinine to 3-methoxytyramine, which is then oxidized by MAO to also form HVA. wikipedia.org Both DOPAC and HVA have been identified as urinary metabolites of ibopamine. nih.govnih.govnih.gov

Conjugation Pathways and Metabolite Profiling

A significant portion of epinine and its metabolites undergo conjugation reactions, primarily with sulfate (B86663) and glucuronic acid. nih.govnih.gov This process renders the compounds more water-soluble, facilitating their excretion. The specific conjugation pathway can be species-dependent. nih.gov In dogs, the major metabolite found in urine is epinine-3-O-sulfate, accounting for a substantial portion of the administered dose. nih.govnih.gov Other metabolites identified in dogs include sulfated forms of DOPAC and HVA. nih.gov In rats, the primary urinary metabolite is 4-glucuronylepinine, with other glucuronidated metabolites of epinine, DOPAC, and HVA also being present. nih.gov In humans, epinine conjugates are readily detected in plasma and urine. nih.gov

Elimination and Excretion Profiles of this compound and its Metabolites

The elimination of ibopamine is rapid, with the majority of the administered dose being excreted in the urine within 24 hours in animal models. nih.gov Very little of the oral dose is eliminated as unchanged epinine, typically less than 1%. nih.govnih.gov The primary forms excreted are the conjugated metabolites of epinine and its degradation products. nih.gov

In a study in dogs, approximately 62% of the administered dose was recovered in the urine within 6 hours. nih.gov This was composed of 37% epinine 3-O-sulfate, 15% 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid), and 10% 3,4-dihydroxyphenylacetic acid (DOPAC), with these latter two also being present in conjugated forms. nih.gov When the main metabolite, epinine 3-O-sulphate, was administered intravenously, it was excreted largely unchanged in the urine. nih.gov

SpeciesMajor Urinary MetabolitePercentage of Administered DoseOther Identified MetabolitesReference
DogEpinine-3-O-sulfate62%DOPAC-sulfate, HVA-sulfate, free HVA nih.gov
Rat4-Glucuronylepinine63%4-O-glucuronyl-3-O-methylepinine, DOPAC, DOPAC-glucuronide, HVA, HVA-glucuronide nih.gov

Pharmacodynamic Effects and Systemic Physiological Modulations by Ibopamine Hydrochloride

Cardiovascular Systemic Hemodynamics

Ibopamine (B1674151) hydrochloride exerts significant effects on the cardiovascular system, leading to notable changes in vascular tone, cardiac performance, and pulmonary circulation. These modulations are a result of its action as a vasodilator and its mild positive inotropic properties. nih.gov

ParameterPercentage ChangeReference
Systemic Vascular Resistance (SVR)-24% nih.gov

A consistent finding in clinical studies is the augmentation of cardiac output and cardiac index following Ibopamine hydrochloride administration. In patients with severe congestive heart failure, a single oral dose led to a significant increase in cardiac index by 33%. nih.gov Another study corroborated these findings, demonstrating dose-related increases in cardiac output. nih.gov This enhancement of cardiac pumping function is a primary therapeutic benefit of the compound.

ParameterPercentage ChangeReference
Cardiac Index (CI)+33% nih.gov

This compound has been shown to enhance stroke volume and myocardial contractility. In patients with idiopathic dilated cardiomyopathy, the drug produced a beneficial effect on left ventricular systolic function and contractility. nih.gov A study on patients with severe congestive heart failure reported a 26% increase in stroke volume index. nih.gov These positive inotropic effects contribute to the observed increase in cardiac output.

ParameterPercentage ChangeReference
Stroke Volume Index (SVI)+26% nih.gov

The administration of this compound also modulates pulmonary hemodynamics. Studies have demonstrated a significant reduction in mean pulmonary artery pressure (PAP) and pulmonary vascular resistance. nih.govnih.gov In one investigation, a single dose of this compound decreased mean PAP by 17% in patients with severe congestive heart failure. nih.gov This reduction in pulmonary pressures can alleviate symptoms associated with pulmonary congestion.

ParameterPercentage ChangeReference
Mean Pulmonary Artery Pressure (PAP)-17% nih.gov

Concerns regarding the proarrhythmic potential of inotropic agents are significant in clinical practice. However, studies investigating this compound have not shown any significant proarrhythmic properties at therapeutic doses. nih.govnih.gov A multicenter investigation specifically aimed at assessing this risk found no increase in arrhythmias during treatment periods compared to placebo. nih.gov In some cases, a decrease in premature ventricular beats was observed. nih.gov

Renal Physiological Impact

This compound's effects extend to the renal system, where it influences hemodynamics and excretory functions.

In patients with mild congestive heart failure, the acute administration of this compound has been shown to moderately increase both effective renal plasma flow (ERPF) and glomerular filtration rate (GFR). nih.gov One study reported a rise in ERPF from a baseline of 288 +/- 32 to a mean of 308 +/- 32 ml/min/1.73 m² and an increase in GFR from 77 +/- 8 to a mean of 84 +/- 8 ml/min/1.73 m² in the hours following a single dose. nih.gov However, another study in patients with congestive heart failure and mild renal insufficiency did not find significant improvements in renal function after a single dose, with effective renal plasma flow and creatinine (B1669602) clearance not being significantly altered. nih.gov Notably, a significant increase in urine output was observed in this latter study. nih.gov

In a longer-term study involving patients with chronic progressive renal failure, treatment with low-dose this compound over two years resulted in a slower rate of decrease in renal function indexes compared to a control group. bioworld.com Specifically, creatinine clearance decreased by 5% in the Ibopamine group compared to 14% in the control group. bioworld.com

ParameterStudy PopulationEffectReference
Effective Renal Plasma Flow (ERPF)Mild CHFModerate Increase nih.gov
Glomerular Filtration Rate (GFR)Mild CHFModerate Increase nih.gov
Creatinine ClearanceChronic Progressive Renal FailureSlower Rate of Decrease (-5% vs -14% in control) bioworld.com
Urine OutputCHF and Mild Renal InsufficiencySignificant Increase nih.gov

Ocular System Pharmacodynamics

Topical application of this compound has distinct effects on the eye, primarily related to aqueous humor dynamics and intraocular pressure.

Ibopamine has been identified as one of a select few compounds that can increase the rate of aqueous humor production in humans. arvojournals.orgnih.gov This effect is thought to be related to the stimulation of D1 dopamine (B1211576) receptors on the ciliary body. scispace.com Fluorophotometry studies have confirmed that ibopamine increases aqueous humor flow in both normal and glaucomatous eyes. nih.govnih.gov In one study with healthy volunteers, when the mydriatic (pupil-dilating) effect of ibopamine was blocked, it still increased fluorescein (B123965) clearance by 13%, which was interpreted as an increased rate of aqueous humor production. arvojournals.orgnih.gov In patients with primary open-angle glaucoma (POAG), ibopamine was found to increase aqueous humor flow by 81% compared to baseline and 52% compared to placebo. scispace.com

The effect of ibopamine on intraocular pressure (IOP) is dependent on the health of the eye's aqueous humor outflow system. In healthy eyes, the increased production of aqueous humor is typically compensated for by the eye's self-regulating outflow pathways, resulting in no significant change in IOP. scispace.comnih.govnih.govijcrcps.com

However, in eyes with compromised outflow facility, such as in individuals with open-angle glaucoma, the ibopamine-induced increase in aqueous humor production can lead to a transient increase in IOP. arvojournals.orgscispace.comnih.gov One study reported a mean IOP increase of 4.03 mmHg in glaucomatous eyes, while no change was observed in healthy volunteers. scispace.comnih.gov This differential effect is the basis for the use of ibopamine as a provocative test to identify individuals with impaired aqueous humor outflow. nih.govijcrcps.com The combination of increased aqueous humor production and an altered outflow pathway results in an elevation of IOP in glaucomatous eyes. scispace.com Interestingly, in normotensive individuals, despite stimulating aqueous humor flow, ibopamine has been observed to decrease intraocular pressure compared to placebo. arvojournals.org

Table 2: Ocular Effects of this compound
ParameterConditionObserved Effect
Aqueous Humor FlowHealthy VolunteersIncreased fluorescein clearance by 13% (indicating increased production) arvojournals.orgnih.gov
Open-Angle Glaucoma PatientsIncreased by 81% vs. baseline; 52% vs. placebo scispace.com
Intraocular Pressure (IOP)Healthy VolunteersNo significant change scispace.comnih.gov or a decrease compared to placebo arvojournals.org
Open-Angle Glaucoma PatientsSignificant transient increase (mean of 4.03 mmHg) scispace.comnih.gov

Mydriatic Effects and Absence of Cycloplegia

This compound demonstrates significant mydriatic capabilities, inducing a marked and rapid dilation of the pupil following topical administration. nih.govnih.gov Research indicates that a 2% ibopamine solution can cause the pupil to dilate from a mean baseline diameter of 3.7 mm to 7.7 mm. arvojournals.orgnih.gov Another study observed a mean maximum pupillary diameter of 9.1 mm with a 1% solution. nih.gov The onset of this mydriatic effect is swift, with substantial dilation observed as early as forty minutes after instillation. nih.gov The time to reach maximum pupillary diameter is dose-dependent, occurring at approximately 50 minutes for a 1% solution and 60 minutes for a 0.25% solution. nih.gov

A distinguishing characteristic of ibopamine's action is that the mydriasis occurs without inducing cycloplegia, which is the paralysis of the ciliary muscle responsible for accommodation (the eye's ability to focus on near objects). arvojournals.orgnih.govnih.govresearchgate.net Studies have consistently found that ibopamine has no effect on accommodation or refraction. nih.govnih.govresearchgate.net This is in contrast to other mydriatic agents like tropicamide, which constantly produce a cycloplegic effect. nih.gov The mydriasis from ibopamine is attributed to the stimulation of α-adrenergic receptors of the pupil's dilating muscle, without affecting the ciliary muscle. nih.govresearchgate.net This effect can be completely inhibited or reversed by an α-adrenergic antagonist such as dapiprazole. nih.govarvojournals.org

Table 1: Comparative Mydriatic Effects of Ibopamine and Tropicamide

Agent (Concentration)Mean Maximum Pupil Diameter (mm)Mean Time to Maximum Diameter (min)Cycloplegic Effect
Ibopamine (1%)9.150Absent nih.gov
Ibopamine (0.50%)8.054Absent nih.gov
Ibopamine (0.25%)5.560Absent nih.gov
Tropicamide (1%)8.647Present nih.gov

Fluorescein Clearance as an Indicator of Ocular Fluid Dynamics

Topical application of this compound has a pronounced effect on ocular fluid dynamics, as measured by fluorescein clearance. During its period of peak mydriasis, ibopamine is associated with a very large increase in the rate of clearance of topically applied fluorescein from the cornea and anterior chamber. arvojournals.orgnih.gov This increased clearance is interpreted as a higher rate of aqueous humor production. arvojournals.orgnih.govscispace.comnih.gov

Studies have demonstrated that ibopamine administration leads to a significant increase in aqueous humor flow in both healthy and glaucomatous eyes. scispace.comnih.gov In healthy volunteers, the mean change in aqueous humor flow was 1.31 µl/min in ibopamine-treated eyes compared to -0.20 µl/min in placebo-treated eyes. scispace.com Similarly, in patients with primary open-angle glaucoma, the mean change was 1.01 µl/min with ibopamine versus -0.20 µl/min with placebo. scispace.com

It has been noted that the significant mydriasis caused by ibopamine can create a potential artifact in measurement, as the wide pupil may allow fluorescein to leak from the anterior to the posterior chamber. arvojournals.org However, even when the mydriatic effect is completely blocked by the α-adrenergic antagonist dapiprazole, ibopamine still produces a statistically significant increase in fluorescein clearance, calculated to be 13% (P < 0.0001), which corresponds to an increased rate of aqueous humor production. arvojournals.orgnih.gov This effect is attributed to the stimulation of D1 dopamine receptors in the ciliary body. scispace.comnih.gov

Table 2: Effect of Ibopamine on Aqueous Humor Flow

Subject GroupTreatmentMean Change in Aqueous Humor Flow (µl/min)95% Confidence Interval
Healthy VolunteersIbopamine1.310.61 to 2.02 scispace.com
Placebo-0.20-0.71 to 0.31 scispace.com
POAG PatientsIbopamine1.010.31 to 1.72 scispace.com
Placebo-0.20-0.71 to 0.32 scispace.com

Neurohormonal System Modulation

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound modulates the Renin-Angiotensin-Aldosterone System (RAAS), primarily through a dopaminergic inhibitory effect on aldosterone (B195564) production. nih.govcapes.gov.br This is mediated by D-2 receptors in the adrenal cortex. nih.govcapes.gov.br In studies involving patients with chronic heart failure, ibopamine administration resulted in a decrease in plasma aldosterone in a subset of responsive patients. nih.gov This suggests that ibopamine can counteract the activation of the RAAS that often occurs in heart failure. nih.gov However, the effect is not universal across all studies and patient populations. Some research has reported no significant changes in plasma renin activity or aldosterone levels following ibopamine administration. nih.govnih.gov The response to dopaminergic agonists like ibopamine appears to correlate with basal plasma aldosterone levels. nih.gov

Alterations in Plasma Catecholamine and Aldosterone Concentrations

Ibopamine administration leads to notable changes in circulating neurohormones, particularly plasma catecholamines. Both acute and chronic treatment with ibopamine has been shown to significantly reduce plasma norepinephrine (B1679862) levels. nih.govnih.gov In one study, acute administration lowered plasma norepinephrine from a baseline of 2.63 nmol/l to 1.92 nmol/l (P < 0.05). nih.gov This effect was maintained after one month of chronic therapy, indicating a lack of tolerance development. nih.govnih.gov

The impact on plasma aldosterone concentration is less consistent. As mentioned, some studies show that ibopamine can inhibit aldosterone secretion in responsive patients with congestive heart failure. nih.govcapes.gov.br In contrast, other investigations found no significant changes in plasma aldosterone following either acute or chronic ibopamine administration in patients with mild congestive heart failure. nih.gov

Table 3: Neurohormonal Effects of Acute Ibopamine Administration

ParameterBaseline (Mean ± SEM)After Ibopamine (Mean ± SEM)P-value
Plasma Norepinephrine (nmol/l)2.63 ± 0.481.92 ± 0.27< 0.05 nih.gov
Plasma Renin ActivityNo significant changeNo significant changeN/A nih.govnih.gov
Plasma AldosteroneNo significant changeNo significant changeN/A nih.gov

Comparative Pharmacodynamic Analyses with Related Therapeutic Agents

Ibopamine is a prodrug that is rapidly hydrolyzed by esterases in plasma and ocular tissues to its active metabolite, epinine (B195452) (N-methyldopamine). researchgate.netnih.govnih.govtaylorandfrancis.com Therefore, its pharmacodynamic effects are primarily those of epinine.

Ibopamine/Epinine vs. Dopamine: Epinine shares the actions of its parent compound, dopamine, acting on both dopaminergic and adrenergic receptors. taylorandfrancis.comuniroma1.it However, epinine is generally considered more potent at D2 receptors and β-adrenoceptors and possesses less indirect sympathomimetic activity than dopamine. taylorandfrancis.com The ocular hypertensive effects of ibopamine, which are mediated by increased aqueous humor production, are attributed to a dopaminergic action similar to that of dopamine itself. uniroma1.it

Ibopamine/Epinine vs. Epinephrine (B1671497): The active metabolite epinine is structurally similar to epinephrine. nih.gov In comparative studies on rabbit eyes, topical ibopamine and epinephrine were found to cause identical changes in intraocular pressure. nih.gov Both drugs, when administered during the light phase, caused a transient rise in pressure followed by a prolonged period of hypotension. nih.gov This suggests a similar mechanism of action on ocular pressure dynamics between epinine and epinephrine.

Ibopamine vs. Phenylephrine (B352888): In the context of mydriasis, ibopamine's effects can be compared to the α-adrenergic agonist phenylephrine. Both agents dilate the pupil without paralyzing the ciliary muscle (cycloplegia). arvojournals.org When used in combination with cyclopentolate (B1215867) for cataract surgery, ibopamine 1% produced a consistently greater mydriasis than phenylephrine 10%. nih.gov

Clinical Research and Therapeutic Efficacy of Ibopamine Hydrochloride

Congestive Heart Failure Management

Ibopamine (B1674151) was developed as an oral inotropic and vasodilating agent to improve cardiac function in patients with heart failure. nih.govnih.gov Its mechanism involves stimulating dopamine (B1211576) DA-1 and DA-2 receptors, which leads to peripheral and renal vasodilation, alongside mild positive inotropic effects at higher doses. nih.govnih.gov

Improvement in Functional Class and Clinical Symptomatology

Clinical studies have shown that treatment with ibopamine can lead to improvements in the functional status of patients with congestive heart failure. In a large multicenter trial involving 544 patients with chronic congestive heart failure, most patients experienced an improvement in their clinical condition and New York Heart Association (NYHA) functional class over a one-year treatment period. nih.gov These beneficial effects on clinical symptoms and NYHA class have been observed in patients with varying degrees of heart failure severity. nih.gov However, not all studies have reported significant changes. One study monitoring 15 patients with dilated cardiomyopathy found no significant change in NYHA functional class after 6 and 12 months of therapy, despite sustained hemodynamic activity. nih.gov

Exercise Tolerance and Performance Enhancement Studies

Enhancement of exercise capacity is a key goal in heart failure management. Studies have demonstrated that ibopamine therapy can improve exercise tolerance. In a study of eight patients with severe congestive heart failure, chronic therapy with ibopamine led to an increased exercise tolerance time (p < 0.01). nih.gov Another double-blind, placebo-controlled trial in 130 patients with mild heart failure (NYHA Class I and II) found that exercise times on a treadmill test increased significantly in the ibopamine group after 8 weeks of therapy compared to the placebo group (1.3 minute increase, P < 0.025). nih.gov Similarly, a study assessing tolerance development noted an improvement in exercise capacity at 6 and 12 months, with exercise duration increasing from a baseline of 505 seconds to 602 and 604 seconds, respectively. nih.gov

Long-Term Efficacy and Patient Outcome Studies

The long-term effects of ibopamine on patient outcomes have been a critical area of investigation, yielding mixed and ultimately cautionary results. An early one-year multicenter trial suggested sustained benefits, with improvements in clinical conditions and a decrease in the cardiothoracic ratio. nih.gov This trial also reported one-year mortality rates associated with NYHA class II (4.4%), III (13.8%), and IV (37.2%). nih.gov

However, a large-scale, randomized, placebo-controlled study, the Second Prospective Randomised Study of Ibopamine on Mortality and Efficacy (PRIME II), was conducted to definitively assess the drug's effect on survival in 1,906 patients with advanced severe heart failure (NYHA classes III and IV). nih.gov The trial was terminated prematurely due to an excess of deaths in the group receiving ibopamine. nih.govjwatch.org The results showed that 25% of patients in the ibopamine group died compared to 20% in the placebo group, representing a relative risk of 1.26. nih.gov This finding indicated that despite potential symptomatic improvements, ibopamine appeared to increase the risk of death in patients with advanced heart failure who were already receiving optimal therapy. nih.gov

Combination Therapy Paradigms in Heart Failure Management

Ibopamine has been evaluated both as a monotherapy and as an adjunct to standard heart failure treatments. nih.govnih.govnih.gov It has been shown to be effective and well-tolerated when administered in combination with digoxin (B3395198), diuretics, and/or angiotensin-converting enzyme (ACE) inhibitors. nih.govnih.gov In a multicenter trial, the majority of patients received ibopamine in combination with digitalis, diuretics, and vasodilators. nih.gov

A double-blind study compared the efficacy of ibopamine, hydrochlorothiazide (B1673439) (HCTZ), a combination of both, and a placebo in 247 patients with mild chronic congestive heart failure. nih.gov The study found that the combination of ibopamine and HCTZ resulted in a significantly greater reduction in body weight than HCTZ alone (p < 0.05), with trends favoring the combination therapy over the individual components. nih.gov In smaller double-blind studies, the efficacy of ibopamine was found to be comparable to that of digoxin, captopril, and enalapril. nih.gov

Ocular Conditions and Glaucoma Diagnostics

Beyond its cardiovascular applications, ibopamine hydrochloride has found a niche role in ophthalmology as a diagnostic tool for glaucoma. nih.govnih.gov

Diagnostic Utility in Glaucoma Detection and Staging

Ibopamine is used in a pharmacological provocative test to identify impairments in the aqueous humor outflow system of the eye. nih.gov The topical application of 2% ibopamine temporarily increases aqueous production. aao.orgnih.gov In a healthy eye, this increase does not lead to a significant rise in intraocular pressure (IOP), but in eyes with a compromised outflow system, as is common in glaucoma, a notable IOP increase occurs. nih.govaao.org

This test has demonstrated a high degree of sensitivity and specificity for detecting glaucoma. One study reported a sensitivity of 87% (glaucoma patients with a positive result) and a specificity of 95% (normal individuals with a negative result). nih.gov Another evaluation for early glaucoma detection found a sensitivity of 78.7% and a specificity of 71.6%. nih.gov A positive test has also been linked to a higher risk of developing perimetric defects in glaucoma suspects. nih.gov

The ibopamine challenge test can also help in staging the disease by differentiating between various glaucoma patient groups. aao.orgnih.gov Research has shown distinct responses among glaucoma suspects (GS), stable glaucoma (SG) patients, and patients with rapid progression (PG). aao.orgnih.gov

Table 1: Mean Intraocular Pressure (IOP) Increase After Ibopamine Challenge
Patient GroupMean IOP Increase (mmHg)P-Value (vs. GS)
Glaucoma Suspects (GS)1.8N/A
Stable Glaucoma (SG)4.50.003
Progressive Glaucoma (PG)8.1&lt;0.0001
nih.gov

Furthermore, changes in optic cup volume (OCV) following the ibopamine challenge can distinguish between stable and progressive glaucoma patients. aao.orgnih.gov

Table 2: Mean Optic Cup Volume (OCV) Increase After Ibopamine Challenge
Patient GroupMean OCV Increase (%)P-Value (SG vs. PG)
Glaucoma Suspects (GS)0.20.001
Stable Glaucoma (SG)0.6
Progressive Glaucoma (PG)5.5N/A
nih.gov

These findings suggest that the ibopamine provocative test is a promising method for predicting which patients might develop glaucoma and identifying those at higher risk of progression. aao.orgnih.gov

Safety Profile and Pharmacovigilance of Ibopamine Hydrochloride

Systemic and Local Tolerability Assessments in Clinical Studies

Clinical investigations into ibopamine (B1674151) hydrochloride have demonstrated a generally favorable tolerability profile at both systemic and local levels. wikipedia.org

Systemically, the compound has been shown to have low toxicity. wikipedia.org In a study involving 12 volunteers who received escalating doses from 100 mg to 350 mg, no side effects were reported. nih.gov Key physiological parameters such as heart rate, as well as systolic, diastolic, and mean blood pressure, exhibited only marginal fluctuations of approximately 7% around the mean, which were not considered clinically significant. nih.gov Furthermore, hematological and biochemical parameters remained unaffected by the administration of the drug. nih.gov Chronic administration in patients with congestive heart failure also showed that the drug's hemodynamic activity was maintained over a period of up to 12 months without evidence of tolerance development. nih.gov

Locally, particularly in its application as an ophthalmic solution, ibopamine hydrochloride has also been well-tolerated. A 2% concentration of ibopamine eye drops, equivalent to 1 mg of the compound, did not produce any significant systemic side effects or tachyphylaxis phenomena. wikipedia.org While it has been used to treat chronic refractory ocular hypotony, instances of ocular irritation have been noted. clinicalpub.com

Identification and Analysis of Adverse Events

Despite its good tolerability, the use of ibopamine has been associated with certain adverse events, which are often related to its pharmacological actions. clinicalpub.com These effects can be categorized by their underlying mechanisms, such as dopaminergic or adrenoceptor agonist effects. clinicalpub.com

Commonly reported adverse events include palpitations, dizziness, headaches, and nausea. patsnap.com Gastrointestinal issues, such as diarrhea, have also been associated with its use. patsnap.com Less frequent side effects that have been observed include fatigue, edema (swelling, particularly in the lower extremities), and visual disturbances like blurred vision. patsnap.com

The table below summarizes the adverse events associated with this compound.

CategoryAdverse EventDescription
Common PalpitationsIrregular or fast heartbeat, which can cause discomfort and anxiety. patsnap.com
DizzinessCan result from changes in blood pressure or the medication's cardiovascular impact. patsnap.com
HeadachesMay range from mild to severe and can be persistent or intermittent. patsnap.com
NauseaCan be accompanied by vomiting in more severe cases and may affect nutrition. patsnap.com
Gastrointestinal IssuesIncludes symptoms such as diarrhea, which can lead to dehydration if not managed. patsnap.com
Less Common FatiguePatients may experience unusual tiredness or weakness. patsnap.com
EdemaSwelling, especially in the lower extremities, potentially indicating fluid retention. patsnap.com
Visual DisturbancesMay include blurred vision or difficulty focusing. patsnap.com
Rare Allergic ReactionsSymptoms can include rash, itching, swelling, severe dizziness, and difficulty breathing. patsnap.com

Drug-Drug Interaction Profiling and Underlying Mechanisms

The potential for drug-drug interactions is a critical component of pharmacovigilance. For ibopamine, interactions with cardiovascular medications are of particular importance. These interactions can be pharmacokinetic, affecting the absorption, distribution, metabolism, and elimination of a drug, or pharmacodynamic, where the combined effects of the drugs are additive or synergistic. eshonline.org

When co-administered with antihypertensive agents, ibopamine may lead to additive effects on blood pressure. drugs.com Many antihypertensive drugs, such as calcium channel blockers and beta-blockers, are metabolized by the cytochrome P-450 system in the liver. drugbank.com While specific studies on ibopamine's interaction with the broader class of antihypertensives are limited, the vasodilating action of ibopamine could potentially enhance the hypotensive effects of these drugs. nih.gov Caution and monitoring for hypotension are advised when these agents are used concurrently. drugs.com

Ibopamine has demonstrated diuretic properties, increasing urine volume as well as sodium and chlorine excretion. nih.gov Studies in animal models have shown that when administered with furosemide, a loop diuretic, ibopamine's diuretic effect is additional to that of furosemide. nih.gov This suggests a potential for an additive pharmacodynamic interaction. However, it is important to note that the combination of diuretics, ACE inhibitors, and nonsteroidal anti-inflammatory drugs (NSAIDs) can significantly increase the risk for acute renal failure. youtube.com Long-term use of loop diuretics can also lead to deficiencies in potassium and magnesium. ebsco.com

Ibopamine has been found to be effective and well-tolerated when administered in combination with ACE inhibitors. nih.gov One study investigating the additive value of ibopamine in heart failure patients already treated with ACE inhibitors found only a marginal and statistically non-significant effect on clinical parameters like exercise time and peak oxygen consumption after three months. nih.gov However, the study did note a significant effect on heart rate variability parameters associated with vagal tone. nih.gov It is known that NSAIDs can reduce the antihypertensive effects of ACE inhibitors. drugbank.commayoclinic.org

The co-administration of ibopamine with calcium channel blockers (CCBs) requires careful consideration. A study involving patients with congestive heart failure assessed the hemodynamic response to ibopamine combined with either nifedipine (B1678770) or diltiazem (B1670644). nih.gov

The key findings are summarized in the table below.

CombinationHemodynamic EffectsAdverse Events & Warnings
Nifedipine-Ibopamine Augmented cardiac index (43% increase) and decreased systemic vascular resistance (41% decrease) 30 minutes after dosing. nih.govGenerally well-tolerated in the study.
Diltiazem-Ibopamine Augmented cardiac index (40% increase) and decreased systemic vascular resistance (28% decrease) 30 minutes after dosing. nih.govIncreased left ventricular filling pressure (122% increase) and mean pulmonary artery pressure (43% increase). One patient experienced transient chest pain with increased heart rate and blood pressure. Co-administration should be done with caution in patients with coronary artery disease and left ventricular dysfunction. nih.gov

The underlying mechanism for some CCB interactions involves the inhibition of the cytochrome P-450 isoenzyme CYP3A4, particularly by diltiazem and verapamil. patientcareonline.com This can increase the serum concentrations of other drugs metabolized by this pathway. patientcareonline.com

Interactions with Cardiac Glycosides

The therapeutic landscape for heart failure has historically included the use of cardiac glycosides, such as digoxin (B3395198), to improve cardiac contractility. This compound, with its distinct mechanism of action, has been investigated both as an alternative and as a concomitant therapy to digitalis. Research into the interaction between ibopamine and cardiac glycosides has primarily focused on clinical outcomes, safety, and the potential for synergistic or alternative therapeutic effects in patients with congestive heart failure.

Clinical studies have explored the co-administration of ibopamine and digoxin. A review of ibopamine's properties noted that it is effective and well-tolerated when administered in combination with digoxin, diuretics, and/or angiotensin-converting enzyme (ACE) inhibitors nih.gov. This suggests a favorable interaction profile, allowing for a multi-faceted therapeutic approach in managing heart failure.

Furthermore, research has directly compared the efficacy of ibopamine to that of digoxin. In a double-blind, crossover study involving 10 patients with chronic heart failure, ibopamine was found to be a valid alternative to digoxin for short-term treatment nih.gov. Both drugs demonstrated improvements in cardiac response to exercise, with no significant differences in the enhancement of exercise tolerance nih.gov. Notably, no side effects were reported with either drug during this study nih.gov.

Another randomized, double-blind, placebo-controlled trial compared ibopamine monotherapy to digoxin in patients with mild congestive heart failure. The results indicated that the efficacy of ibopamine was comparable to that of digoxin over a 4-week period nih.gov. All patients treated with ibopamine showed an improvement in the signs and symptoms score, and no adverse drug reactions were reported in this group nih.gov.

A significant multicenter study evaluated the substitution of digoxin with ibopamine in 58 patients with mild-to-moderate congestive heart failure who were stabilized on diuretics and digoxin. nih.gov. This parallel, double-blind, randomized trial found no clinical deterioration in patients who switched to ibopamine therapy for four weeks nih.gov. This suggests that ibopamine may be a safe and effective substitute for digoxin, particularly for patients at risk of digitalis toxicity nih.gov.

The following table summarizes the comparative findings of a clinical trial evaluating ibopamine and digoxin in patients with chronic heart failure.

ParameterIbopamineDigoxinP-value
Oxygen Consumption Improvement (ml/min)130 ± 35128 ± 52NS
PEP/LVET Decreasep < 0.001p < 0.001NS

Impact on Co-Morbid Conditions

The clinical utility of a therapeutic agent is often defined by its safety and efficacy profile in the presence of co-morbid conditions. For this compound, its impact on patients with concurrent diabetes mellitus and chronic obstructive pulmonary disease (COPD) has been a subject of clinical investigation.

Diabetes Mellitus

A key concern with any cardiovascular agent in diabetic patients is its effect on metabolic control. Clinical studies have indicated that this compound does not adversely affect glucose and lipid metabolism in this patient population.

A double-blind, crossover study involving twelve outpatients with type II diabetes mellitus and mild chronic heart failure found no significant differences in any of the studied metabolic parameters between ibopamine and placebo nih.gov. The parameters assessed included daily plasma glucose profile, glycemia and plasma insulin (B600854) during a glucose tolerance test, serum C-peptide, lactacidemia, free fatty acids, and triglycerides nih.gov. Importantly, no changes in diet or the dosage of antidiabetic drugs were necessary during the study nih.gov. The study concluded that ibopamine is a safe therapeutic option for chronic heart failure in patients with type II diabetes nih.gov.

Similarly, a study in eight patients with type I diabetes and congestive heart failure demonstrated that ibopamine did not affect insulin resistance nih.gov. After three weeks of treatment, metabolic control and daily insulin dosage remained unchanged. Furthermore, insulin-mediated glucose uptake, as well as total cholesterol, HDL-cholesterol, and triglyceride concentrations, showed no variation compared to placebo nih.gov. This research suggests the metabolic safety of ibopamine in patients with type I diabetes nih.gov.

A comprehensive review of ibopamine's properties further supports these findings, stating that no adverse metabolic effects were observed during ibopamine therapy in patients with diabetes mellitus nih.gov.

The following table presents data from a study on the effects of ibopamine on metabolic parameters in type II diabetic patients with mild chronic heart failure.

Metabolic ParameterEffect of IbopamineSignificance vs. Placebo
Daily Plasma Glucose ProfileNo significant changeNS
Glycemia during GTTNo significant changeNS
Plasma Insulin during GTTNo significant changeNS
Serum C-PeptideNo significant changeNS
Free Fatty AcidsNo significant changeNS
TriglyceridesNo significant changeNS

Chronic Obstructive Pulmonary Disease (COPD)

The information regarding the specific impact of this compound on patients with Chronic Obstructive Pulmonary Disease (COPD) is less extensive. However, a review of the pharmacodynamic and pharmacokinetic properties of ibopamine has stated that the drug did not have detrimental effects in patients with chronic obstructive pulmonary disease nih.gov. This suggests a favorable safety profile in this co-morbid condition, although detailed clinical trial data focusing specifically on respiratory endpoints in this patient population is limited in the available literature.

Research Methodologies and Analytical Approaches in Ibopamine Hydrochloride Studies

In Vitro Experimental Models

In vitro studies provide a foundational understanding of a compound's activity at the cellular and tissue level, free from the systemic complexities of a living organism.

While specific cell line studies for ibopamine (B1674151) are not extensively detailed in publicly available literature, its known mechanism of action allows for an understanding of the standard cell-based assays used for its characterization. Ibopamine is a prodrug that is hydrolyzed to epinine (B195452), which then acts on dopaminergic and adrenergic receptors. The investigation of such interactions typically employs cell-based receptor and functional assays.

Receptor binding assays are a common method used to determine the affinity of a compound for specific receptors. In the case of epinine, these assays would involve cultured cells, such as Human Embryonic Kidney (HEK) 293 cells, which are engineered to express specific receptor subtypes (e.g., dopamine (B1211576) D1, D2, or various adrenergic receptors). The principle involves a competitive binding format where the ability of epinine to displace a radiolabeled ligand known to bind to the receptor is measured. This provides quantitative data on binding affinity (Ki) and the half-maximal inhibitory concentration (IC50).

Functional assays are designed to measure the physiological response triggered by receptor binding. After epinine binds to its target receptor on a cultured cell, it initiates a downstream signaling cascade. For G-protein coupled receptors, which include dopamine and adrenergic receptors, a common functional assay measures the change in intracellular levels of second messengers, such as cyclic AMP (cAMP). These assays can determine whether the compound acts as an agonist (stimulating a response) or an antagonist (blocking a response).

Isolated organ bath studies are a critical ex vivo technique that allows researchers to observe the effect of a drug on a specific tissue in a controlled environment. Studies on ibopamine have utilized various isolated animal organs to characterize the pharmacological actions of its active metabolite, epinine. nih.gov A key finding from these preparations is that the pharmacological responses are dependent on the hydrolysis of ibopamine to epinine by tissue or plasma esterases; this activity can be suppressed by esterase inhibitors. nih.gov

The specific effects observed in different isolated organ preparations include:

Positive Inotropic and Chronotropic Effects: In studies using isolated cat papillary muscle and right atrium, epinine demonstrated a positive inotropic effect (increased force of contraction) and a positive chronotropic effect (increased heart rate). These actions were found to be mediated by the stimulation of cardiac beta-1 and alpha-adrenoceptors. nih.gov

Vasodilation and Vasoconstriction: The relaxing effect of epinine on rabbit splenic artery, pre-contracted with prostaglandin (B15479496) F2 alpha (PGF2α), indicated stimulation of DA1 dopamine receptors. Conversely, its inhibitory effect on vasoconstriction in the rabbit ear artery pointed to stimulation of presynaptic DA2 receptors. nih.gov

Bronchodilation: In isolated guinea-pig trachea preparations, epinine induced a relaxing effect, which is attributed to the stimulation of beta-2 adrenoceptors. nih.gov

Pharmacological Effects of Epinine (Active Metabolite of Ibopamine) in Isolated Organ Preparations

Isolated Organ PreparationObserved EffectMediating Receptor(s)Reference
Cat Papillary MusclePositive Inotropic Effect (Increased Contractility)Beta-1 and Alpha-Adrenoceptors nih.gov
Cat Right AtriumPositive Chronotropic Effect (Increased Heart Rate)Beta-1 Adrenoceptors nih.gov
Guinea Pig TracheaRelaxing EffectBeta-2 Adrenoceptors nih.gov
Rabbit Splenic ArteryRelaxing Effect (Vasodilation)DA1 Receptors nih.gov
Rabbit Ear ArteryInhibition of Electrically Induced VasoconstrictionDA2 Receptors nih.gov

Preclinical Animal Models for Pharmacological Characterization

Preclinical animal models are essential for evaluating the systemic effects, pharmacokinetics, and pharmacodynamics of a drug candidate before human trials.

Anesthetized dog models have been extensively used to investigate the cardiovascular and renal effects of ibopamine. These studies have demonstrated that orally administered ibopamine can produce many of the beneficial hemodynamic effects observed with intravenously administered dopamine. nih.gov

In these canine models, intraduodenal administration of ibopamine led to dose-dependent increases in key cardiovascular performance indicators. nih.gov The active metabolite, epinine, is more potent than dopamine on DA1, DA2, alpha-1, alpha-2, beta-1, and beta-2 receptors. nih.gov Studies also investigated the compound's effects on pulmonary circulation, noting that ibopamine's stimulation of beta-2 adrenoceptors can offset alpha-adrenoceptor-mediated pulmonary vasoconstriction. nih.gov

Key Hemodynamic and Renal Findings for Ibopamine in Canine Models

ParameterObserved EffectReference
Stroke VolumeIncreased nih.gov
Cardiac IndexIncreased
Left Ventricular Pressure (dP/dt)Increased nih.gov
Renal Blood FlowIncreased
Total Peripheral ResistanceDecreased
Renal Vascular ResistanceDecreased
Urine OutputIncreased (Dose-dependently)
Heart RateNo significant change nih.gov

Rabbit models are standard in ophthalmic research due to the anatomical and physiological similarities of their eyes to human eyes. Studies using rabbits have been pivotal in characterizing the ocular effects of topically applied ibopamine.

When instilled in the conjunctival sac, ibopamine produces a dose-dependent mydriasis (pupil dilation). nih.gov This effect is characterized by a rapid onset, significant pupil dilation, and a swift return to the normal pupillary diameter. nih.gov Pharmacokinetic investigations revealed that ibopamine is well-absorbed through the cornea and is rapidly hydrolyzed by esterases in the aqueous humor to its active metabolite, epinine. nih.gov The mydriatic effect is directly correlated with the concentration of epinine in the aqueous humor. nih.gov Further research using alpha-1 antagonists like bunazosin (B1200336) and thymoxamine has shown that the mydriatic effect is achieved through direct stimulation of alpha-1 adrenergic receptors. nih.govsemanticscholar.org

Ocular Pharmacokinetics and Dynamics of Ibopamine in Rabbit Models

ParameterFindingReference
Pharmacodynamic EffectDose-dependent mydriasis (pupil dilation) nih.gov
Onset and DurationRapid onset of action and rapid return to normal pupil size nih.gov
AbsorptionWell absorbed through the cornea nih.gov
MetabolismRapidly hydrolyzed by esterases to the active metabolite, epinine nih.gov
Mechanism of ActionDirect stimulation of alpha-1 adrenergic receptors by epinine nih.govsemanticscholar.org
Effect on Intraocular PressureCauses a transient pressure rise followed by prolonged hypotension, dependent on the circadian cycle of administration nih.govsci-hub.se

Human Clinical Study Designs

Human clinical trials are the final stage in evaluating a drug's utility and are designed to assess its properties in patient populations. The clinical development of ibopamine has involved various study designs to investigate its application in both congestive heart failure and ophthalmology.

For congestive heart failure, large-scale, multicentre, randomized, double-blind, placebo-controlled studies have been conducted. nih.gov A prominent example is the Second Prospective Randomised Study of Ibopamine on Mortality and Efficacy (PRIME II). nih.govcore.ac.uk In this type of study, patients meeting specific criteria (e.g., New York Heart Association classes III and IV heart failure) are randomly assigned to receive either ibopamine or a placebo. nih.gov The primary endpoint in such trials is often all-cause mortality, with secondary endpoints including hospital admissions and quality of life metrics. core.ac.uk

In ophthalmology, ibopamine has been studied as a diagnostic tool for glaucoma. The study designs used for this purpose include prospective case-control studies and non-randomized clinical trials. nih.govflinders.edu.auaao.org In these studies, patient groups such as glaucoma suspects, stable glaucoma patients, and patients with progressive glaucoma are administered an "ibopamine challenge test." flinders.edu.auaao.org The primary outcome measured is the change in intraocular pressure (IOP) from baseline after a set period. nih.govflinders.edu.au These trials are designed to determine if the IOP response can differentiate between healthy individuals and those with impaired aqueous outflow, thereby identifying patients at higher risk of developing or progressing glaucoma. nih.govnih.gov Another area of investigation has been its use in treating ocular hypotony, studied in non-randomised interventional trials. isrctn.com

Randomized Controlled Trials

Randomized Controlled Trials (RCTs) represent a cornerstone in the clinical investigation of Ibopamine hydrochloride. In these studies, participants are randomly assigned to receive either this compound or a comparator, which could be a placebo or another active treatment. This randomization process is critical for minimizing selection bias, ensuring that the groups are comparable at the start of the trial.

One of the most significant RCTs involving ibopamine was the Second Prospective Randomised Study of Ibopamine on Mortality and Efficacy (PRIME II). This large-scale, multicenter trial was designed to assess the effect of ibopamine on survival in patients with advanced severe heart failure. Patients were randomly allocated to receive either ibopamine or a placebo in addition to their optimal standard therapy. The primary endpoint of the study was all-cause mortality. The trial was ultimately stopped early after recruiting 1,906 patients due to an observed excess of deaths in the group receiving ibopamine.

RCTs have also been employed in the field of ophthalmology. For instance, a randomized, two-center study was conducted to compare the effects of 2% ibopamine eye drops against 10% phenylephrine (B352888) eye drops in patients with open-angle glaucoma and healthy volunteers. nih.gov This design allowed for a direct comparison of the mydriatic and intraocular pressure effects of the two agents. nih.gov

Double-Blind and Placebo-Controlled Investigations

Double-blind, placebo-controlled studies are considered a gold standard in clinical research for establishing the efficacy of a new treatment. In this type of study, neither the participants nor the investigators know which treatment the participant is receiving (ibopamine or placebo). This "blinding" is crucial to prevent bias in the assessment of outcomes.

Several key studies of this compound have employed this rigorous methodology. For example, a multicenter, double-blind, double-dummy, randomized parallel group study compared ibopamine, hydrochlorothiazide (B1673439), a combination of the two, and a placebo in 247 patients with mild chronic congestive heart failure over an 8-week period. nih.gov Another double-blind, randomized, multicenter clinical study assessed the efficacy of ibopamine as a monotherapy against a placebo in 52 elderly patients with mild chronic heart failure over a 12-week treatment period. yu.ac.kr

The large-scale PRIME II trial was also a multicenter, randomized, placebo-controlled study, providing a robust framework for assessing the compound's effect on mortality in patients with advanced heart failure. isrctn.com

Table 2: Summary of a Double-Blind, Placebo-Controlled Trial of Ibopamine Data generalized from a study in mild chronic heart failure. yu.ac.kr

Parameter Details
Study Design Double-blind, randomized, multicenter, placebo-controlled
Participant Group 52 patients aged over 60 years with mild chronic heart failure
Treatment Arms Ibopamine vs. Placebo
Treatment Duration 12 weeks
Primary Outcome Measures Exercise tolerance, fatigue during effort

| Key Finding | Statistically significant increase in exercise tolerance and reduction in fatigue for the ibopamine group compared to placebo |

Bioanalytical Techniques for this compound and Metabolites

Accurate and sensitive bioanalytical methods are essential for determining the concentration of this compound and its metabolites in biological matrices such as plasma and urine. These methods are fundamental to pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ED) is a powerful and widely used technique for the analysis of electroactive compounds like catecholamines and their derivatives. nih.govnih.gov Ibopamine is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, epinine (N-methyldopamine). nih.govnih.gov HPLC-ED has been specifically developed and utilized for the quantitative analysis of epinine and its metabolites in human plasma and urine. nih.gov

The method typically involves a sample preparation step to isolate the analytes from the complex biological matrix. For epinine and its metabolites, this has been achieved using an alumina (B75360) adsorption procedure. nih.gov The extract is then injected into the HPLC system, where the compounds are separated on a chromatographic column (often a reverse-phase C18 column). nih.gov Following separation, the analytes pass through an electrochemical detector. The detector measures the current generated by the oxidation or reduction of the analytes at a specific potential applied to a working electrode (e.g., a glassy carbon electrode), allowing for highly sensitive and selective quantification. nih.govresearchgate.net The coefficient of variation for these assays has been reported to be below 8%. nih.gov

Table 3: Typical Parameters for HPLC-ED Analysis of Epinine This table represents typical parameters for this analytical method.

Parameter Description
Technique High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
Analyte Epinine (active metabolite of Ibopamine) and its metabolites
Biological Matrix Human Plasma, Urine
Sample Preparation Alumina adsorption, potentially with enzymatic hydrolysis for conjugated forms
Separation Mode Reverse-Phase Chromatography (e.g., C18 column)
Detector Electrochemical Detector (ECD) with a glassy carbon working electrode

| Detection Principle | Amperometric detection based on the oxidation of the analyte |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another principal bioanalytical technique known for its high selectivity, sensitivity, and specificity. It is well-suited for the quantification of drugs and their metabolites in complex biological fluids. While specific validated methods for this compound itself are not extensively detailed in readily available literature, the methodology is standard for related compounds like catecholamines and their metabolites.

An LC-MS/MS method for ibopamine and its active metabolite epinine would typically involve an initial sample clean-up, such as protein precipitation or solid-phase extraction. The processed sample is then analyzed using a liquid chromatography system, most commonly a reversed-phase column, to separate the analytes from endogenous matrix components.

Following chromatographic separation, the analytes are introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, the first mass analyzer (quadrupole) is set to select the specific mass-to-charge ratio (m/z) of the parent ion (e.g., epinine). This selected ion is then fragmented, and the second mass analyzer selects a specific fragment ion for detection. This process of monitoring a specific precursor-to-product ion transition provides exceptional selectivity and allows for accurate quantification even at very low concentrations.

Table 4: General Approach for LC-MS/MS Analysis of Ibopamine and Epinine This table outlines a general, yet standard, approach for this type of analysis.

Parameter Description
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analytes Ibopamine, Epinine
Biological Matrix Plasma, Serum, Urine
Sample Preparation Protein Precipitation or Solid-Phase Extraction (SPE)
Chromatography Reversed-Phase Liquid Chromatography (RPLC)
Ionization Source Electrospray Ionization (ESI), positive mode
Detection Mode Multiple Reaction Monitoring (MRM)

| Quantification | Based on specific precursor ion → product ion transitions |

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone in pharmacological research, utilized to determine the affinity and selectivity of a compound for specific receptors. thecarlatreport.com These assays involve the use of a radioactively labeled ligand that binds to a receptor. thecarlatreport.com By measuring the displacement of this radioligand by an unlabeled compound, such as the active metabolite of Ibopamine, researchers can quantify the compound's binding affinity, typically expressed as the inhibition constant (Ki). mdpi.com

This compound is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, epinine (N-methyldopamine). researchgate.net The pharmacological effects of Ibopamine are therefore attributable to the interaction of epinine with various neurotransmitter receptors. Epinine is known to be an agonist with activity at both dopaminergic (DA) and adrenergic (α and β) receptors. guidetopharmacology.org Studies indicate that epinine is more potent than its parent compound, dopamine, at DA1, DA2, alpha-1, alpha-2, beta-1, and beta-2 receptors.

ReceptorLigandBinding Affinity (Ki) in nM
Dopamine D2Dopamine1640
Dopamine D4Dopamine2.6
Dopamine D4Epinephrine (B1671497)5.0
Dopamine D4Norepinephrine (B1679862)12.1

This table presents a selection of binding affinities for endogenous catecholamines at dopamine receptors to provide context for the activity of epinine, the active metabolite of Ibopamine. Note that epinine is reported to be more potent than dopamine at these receptor types.

Physiological Measurement Techniques in Research

Cardiovascular Monitoring Parameters

The cardiovascular effects of Ibopamine have been investigated using a range of physiological measurement techniques. In clinical research settings, invasive catheterization has been employed to obtain detailed hemodynamic profiles. This methodology allows for the direct measurement of pressures within the heart and pulmonary artery.

Key cardiovascular parameters monitored in Ibopamine studies include:

Mean Right Atrial Pressure: A measure of the blood pressure in the right atrium of the heart.

Mean Capillary Wedge Pressure: An indirect measure of the pressure in the left atrium.

Mean Pulmonary Arterial Pressure: The average pressure in the pulmonary artery.

Heart Rate: The number of heartbeats per minute.

Cardiac Output: The volume of blood pumped by the heart per minute.

One study in patients with left ventricular dysfunction observed early increases in mean right atrial pressure, mean capillary wedge pressure, and mean pulmonary arterial pressure within 15 to 30 minutes of administration. drugbank.com A later increase in heart rate and cardiac output was noted at 45 to 60 minutes. drugbank.com Other studies have also monitored heart rate and blood pressure, noting no significant changes in certain patient populations with severe congestive heart failure. nih.gov

Cardiovascular ParameterObserved Effect in a Study of Patients with LV Dysfunction drugbank.comTime of Observation
Mean Right Atrial PressureIncrease (P < 0.05)15-30 min
Mean Capillary Wedge PressureIncrease (P < 0.01)15-30 min
Mean Pulmonary Arterial PressureIncrease (P < 0.001)15-30 min
Heart RateIncrease (P < 0.05)45 min
Cardiac OutputIncrease (P < 0.05)45-60 min

Renal Function Assessment Techniques

The influence of Ibopamine on the kidneys has been assessed through various renal function tests that measure glomerular filtration and tubular function. These techniques provide a detailed view of the drug's impact on renal hemodynamics and excretory capacity.

Commonly used renal function assessment techniques in Ibopamine research include:

Glomerular Filtration Rate (GFR): Measured using clearance techniques with substances like inulin, [125I]-iothalamate, or radiopharmaceuticals. nih.govnih.gov GFR is a primary indicator of kidney function.

Effective Renal Plasma Flow (ERPF): Determined through methods such as para-aminohippurate (PAH) clearance or with radiopharmaceuticals, this parameter measures plasma flow to the parts of the kidney responsible for filtration. nih.govnih.gov

Creatinine (B1669602) Clearance (CLcr): A common clinical method to estimate GFR. nih.gov

Urine Output and Osmolality: Direct measurements of the volume of urine produced and its concentration, which can indicate changes in water reabsorption. nih.gov

Serum Chemistries: Monitoring levels of blood urea (B33335) nitrogen (BUN) and serum potassium provide insights into renal excretion and electrolyte balance. nih.gov

Fractional Excretion of Sodium (FeNa): Calculation of the percentage of filtered sodium that is excreted in the urine. nih.gov

In a study of patients with severe congestive heart failure, Ibopamine was observed to increase both GFR and ERPF, with maximum increases of 15% and 11%, respectively. nih.gov However, in a different study involving patients with congestive heart failure and mild renal insufficiency, a single dose did not produce significant improvements in effective renal plasma flow, creatinine clearance, or the fractional excretion of sodium. nih.gov That same study did note a significant increase in urine output and a decrease in urine osmolality. nih.gov

Renal ParameterFinding in Patients with Severe CHF nih.govFinding in Patients with Mild Renal Insufficiency nih.gov
Glomerular Filtration Rate (GFR)Increased by up to 15%Differing results depending on measurement method
Effective Renal Plasma Flow (ERPF)Increased by up to 11%Not significantly altered
Filtration Fraction (GFR/ERPF)UnchangedNot significantly altered
Urine OutputNot reportedSignificantly increased
Urine OsmolalityNot reportedSignificantly decreased
Fractional Excretion of SodiumNo clinically significant increaseNot significantly altered

Ocular Parameter Measurement Methodologies

In ophthalmological research, specific techniques are used to measure the effects of topical Ibopamine on eye physiology, particularly concerning aqueous humor dynamics and intraocular pressure (IOP).

Key methodologies for measuring ocular parameters include:

Fluorophotometry: This is the gold standard for measuring the rate of aqueous humor flow. It involves instilling a fluorescent dye (fluorescein) and measuring its clearance from the anterior chamber of the eye over time. mdpi.comguidetopharmacology.orgresearchgate.net

Tonometry: Used to measure intraocular pressure (IOP). Applanation tonometry is a common method used in these studies. researchgate.netguidetopharmacology.org

Pupillometry: This technique measures the diameter of the pupil to assess mydriatic (pupil-dilating) effects. researchgate.net

A-scan Ultrasound and Ultrasound Biomicroscopy (UBM): These imaging techniques are used to measure anatomical structures in the anterior segment of the eye, such as the depth of the anterior chamber, and to ensure that IOP changes are not due to anatomical shifts. researchgate.netnih.gov

Studies have consistently shown that Ibopamine increases aqueous humor production in both normal and glaucomatous eyes, as measured by fluorophotometry. mdpi.comguidetopharmacology.org A notable finding is that this increase in aqueous humor production leads to a significant rise in IOP only in eyes with glaucoma or compromised outflow facility. mdpi.comguidetopharmacology.org In healthy eyes, IOP generally does not increase and may even decrease. guidetopharmacology.orgresearchgate.net

Ocular ParameterEffect in Healthy VolunteersEffect in Patients with Open-Angle Glaucoma
Aqueous Humor FlowSignificant increase mdpi.comguidetopharmacology.orgSignificant increase mdpi.comguidetopharmacology.org
Intraocular Pressure (IOP)No significant change guidetopharmacology.orgSignificant increase (mean of ~4 mmHg) mdpi.comguidetopharmacology.org
Pupil DiameterMarked mydriasis (dilation) researchgate.netresearchgate.netMarked mydriasis (dilation)

Neurohormonal Biomarker Quantification

The investigation of Ibopamine's effects on the neurohormonal systems, particularly the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system, involves the quantification of specific biomarkers in the blood. These measurements are crucial for understanding the drug's systemic pharmacological profile.

Biomarkers quantified in Ibopamine studies include:

Plasma Renin Activity (PRA): An indicator of the activity of the RAAS, which plays a key role in regulating blood pressure and fluid balance. nih.gov

Aldosterone (B195564): A hormone produced by the adrenal glands, regulated by the RAAS, which influences sodium and water retention. nih.gov

Norepinephrine: A primary neurotransmitter of the sympathetic nervous system, levels of which can indicate the degree of sympathetic activation. nih.gov

Epinephrine: Another key hormone and neurotransmitter of the sympathetic nervous system.

Angiotensin-Converting Enzyme (ACE): An enzyme that is part of the RAAS, converting angiotensin I to the potent vasoconstrictor angiotensin II.

In a study on patients with severe congestive heart failure, a single dose of Ibopamine did not cause any significant changes in plasma renin activity, aldosterone, or norepinephrine. nih.gov However, in a study using a rat model of chronic myocardial infarction, Ibopamine treatment was found to reduce elevated plasma norepinephrine levels and increased cardiac angiotensin-converting enzyme (ACE) activity.

Future Directions and Emerging Research Avenues for Ibopamine Hydrochloride

Elucidation of Remaining Mechanistic Ambiguities and Discrepancies

Ibopamine (B1674151) hydrochloride is a prodrug that is rapidly hydrolyzed by plasma and tissue esterases into its active metabolite, epinine (B195452) (N-methyldopamine). Epinine exerts its pharmacological effects by acting as a non-selective agonist on a wide array of receptors, including dopamine (B1211576) D1 and D2 receptors, as well as alpha- and beta-adrenergic receptors. This broad receptor profile results in a complex combination of physiological effects, including peripheral and renal vasodilation, along with mild positive inotropic effects.

Despite this established mechanism, significant discrepancies exist between the expected therapeutic benefits and the observed clinical outcomes, particularly in the context of congestive heart failure. Initial studies suggested beneficial hemodynamic and neurohormonal effects. However, large-scale clinical trials revealed a paradoxical increase in mortality, the precise reasons for which remain unclear. This suggests that the full downstream consequences of epinine's multi-receptor engagement are not completely understood. Future research must focus on dissecting the specific contributions of each receptor subtype to both the therapeutic and detrimental effects. Key ambiguities to be addressed include the potential for proarrhythmic effects, adverse neurohormonal activation, and the long-term consequences of altering complex signaling pathways in chronically ill patients.

In the ophthalmic application of ibopamine, its mydriatic effect is attributed to the stimulation of alpha-adrenergic and D1 dopaminergic receptors. However, the drug has also been noted to increase aqueous humor production and intraocular pressure in patients with primary open-angle glaucoma. The exact interplay between dopaminergic and adrenergic stimulation in regulating aqueous humor dynamics requires further clarification to fully harness its therapeutic potential and understand its limitations.

Development of Advanced Pharmaceutical Formulations and Delivery Systems

The development of ibopamine has seen its application in two distinct formulations: an oral form for systemic administration in heart failure and a topical ophthalmic solution for ocular conditions. The challenges encountered with the oral formulation, primarily the negative long-term outcomes, have shifted the focus towards optimizing its local delivery for ophthalmic use.

Future research in this area is centered on creating advanced pharmaceutical formulations to enhance efficacy and patient compliance for ocular applications. This includes the investigation of different salt forms, such as ibopamine maleate, which may offer different solubility and stability profiles compared to the hydrochloride salt.

Further advancements lie in the development of sophisticated delivery systems. These could include:

Mucoadhesive formulations: Incorporating polymers like carboxymethyl cellulose (B213188) or hydroxypropyl cellulose to increase the residence time of the drug on the ocular surface, thereby improving bioavailability.

Ophthalmic ointments: Providing a sustained-release vehicle that can prolong drug action, which may be beneficial in managing conditions like post-surgical hypotony.

Nanoparticle-based carriers: Encapsulating ibopamine within nanoparticles could potentially improve its penetration into ocular tissues and provide a more controlled release profile.

These advanced formulations aim to maximize the local therapeutic effects of ibopamine while minimizing potential systemic absorption and associated risks.

Exploration of Novel Therapeutic Indications and Repurposing Potential

Initially investigated extensively for the management of congestive heart failure, the clinical trajectory of ibopamine was significantly altered by findings of increased mortality in long-term studies. This has led to a successful repurposing of the compound, shifting its primary therapeutic application from cardiology to ophthalmology.

Current and emerging ophthalmic indications for ibopamine hydrochloride represent its most promising therapeutic avenue. Its established uses include:

Mydriasis: It is used as a non-cycloplegic mydriatic agent for diagnostic or pre-operative eye examinations.

Ocular Hypotony: Ibopamine has been shown to be effective in treating post-surgical ocular hypotony, a condition characterized by pathologically low intraocular pressure. Studies have demonstrated its ability to restore and maintain intraocular pressure in patients following vitreoretinal surgery or in cases of uveitis.

Provocative Glaucoma Test: Due to its ability to increase aqueous humor production, it is used as a provocative test to evaluate the function of aqueous humor outflow structures in glaucoma patients and their relatives.

The principle of drug repurposing involves finding new therapeutic uses for existing medications, which can reduce development time and costs. The story of ibopamine's transition from a systemic cardiovascular agent to a localized ophthalmic drug is a clear example of this process. Future exploration could investigate its potential utility in other ocular conditions where modulation of aqueous humor dynamics or pupil size is desired, provided a favorable risk-benefit profile can be established in those specific contexts.

Pharmacogenomic and Personalized Medicine Approaches to this compound Responsiveness

The field of pharmacogenomics studies how genetic variations influence individual drug responses, forming a cornerstone of personalized medicine. While specific pharmacogenomic studies on this compound are scarce, this represents a critical area for future investigation, particularly in light of the variable and sometimes adverse outcomes observed in cardiovascular trials.

Future research should explore several key genetic aspects:

Metabolic Pathway Genes: Ibopamine is a prodrug activated by esterases. Genetic polymorphisms in the genes encoding these enzymes could lead to inter-individual differences in the rate and extent of conversion to the active metabolite, epinine. This variability could significantly impact both the efficacy and the safety of the drug.

Receptor Polymorphisms: Epinine acts on multiple dopaminergic and adrenergic receptors. Naturally occurring genetic variants in these receptor genes could alter drug binding, signaling, and ultimately, the physiological response. Identifying patients with specific receptor genotypes might help predict their response or susceptibility to adverse effects.

By integrating genomic data with clinical outcomes, researchers could potentially develop genetic markers to identify patient subgroups most likely to benefit from ibopamine or, conversely, those at higher risk for adverse events. Such an approach could one day allow for a more personalized application of ibopamine or its future derivatives.

Comprehensive Long-Term Morbidity and Mortality Studies in Relevant Patient Subgroups

The clinical development of oral ibopamine for congestive heart failure was halted by critical findings from long-term mortality studies. The Second Prospective Randomised Study of Ibopamine on Mortality and Efficacy (PRIME II) was a landmark trial that assessed the effect of ibopamine on survival in patients with advanced severe heart failure (New York Heart Association [NYHA] classes III and IV).

The PRIME II study was terminated prematurely due to a statistically significant excess of deaths in the group receiving ibopamine compared to placebo. This finding raised serious concerns about the long-term safety of the drug in this patient population.

Further observational research supported and extended these concerns. A subsequent cohort study found that the use of ibopamine was associated with an increased risk of mortality not only in patients with severe heart failure but also in those with mild-to-moderate (NYHA class I/II) heart failure, a group not included in the PRIME II trial.

Table 1: Mortality Risk Associated with Ibopamine in Heart Failure Studies

Study Patient Population (NYHA Class) Relative Risk (95% CI) Key Finding
PRIME II Trial III and IV 1.26 (1.04–1.53) Increased mortality in patients with advanced severe heart failure.
Cohort Study I and II 2.03 (1.10–3.72) Increased mortality risk also found in patients with mild heart failure.

Data sourced from Hampton JR, et al. (1997) and van der Horn, et al. (1998).

These comprehensive studies underscore the necessity of rigorous long-term morbidity and mortality trials for any future systemic applications of dopaminergic agents in vulnerable patient populations. For its current ophthalmic use, the risk of significant systemic absorption is low, but continued vigilance and post-market surveillance remain important.

Structure-Activity Relationship Studies for the Development of Next-Generation Dopaminergic Agents

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. For ibopamine, the active molecule is its metabolite, epinine (N-methyldopamine). The non-selective nature of epinine, which interacts with multiple dopamine and adrenergic receptor subtypes, is likely linked to its complex and ultimately unfavorable clinical profile in heart failure.

Future research in this domain should focus on using the epinine scaffold as a starting point for designing next-generation dopaminergic agents with improved receptor selectivity. The goal is to separate the desired therapeutic effects from the off-target actions that may have contributed to adverse outcomes.

Key strategies for SAR studies would include:

Modifying the Catechol Group: The catechol (3,4-dihydroxybenzene) moiety is crucial for activity at many adrenergic and dopaminergic receptors. Altering this group could modulate receptor affinity and selectivity.

Varying the N-Alkyl Substituent: Epinine is the N-methyl derivative of dopamine. Exploring different substituents on the nitrogen atom could significantly influence which receptor subtypes are targeted.

Constraining the Ethylamine Side Chain: Incorporating the side chain into a rigid ring system, as seen in other dopaminergic agents like certain 1-phenylbenzazepines, can lock the molecule into a specific conformation, thereby increasing selectivity for a particular receptor.

By systematically synthesizing and testing new analogues, it may be possible to develop compounds that are, for example, highly selective D1 receptor agonists, retaining the beneficial vasodilatory properties while avoiding the potentially harmful stimulation of other receptors. Machine learning and computational modeling approaches are also becoming increasingly valuable in predicting the binding affinity and selectivity of new chemical entities, which could accelerate the discovery of safer and more effective dopaminergic drugs.

Q & A

Q. What validated synthetic routes exist for Ibopamine hydrochloride, and how are intermediates characterized?

this compound is synthesized via multi-step processes involving alkylation and subsequent salt formation. Key intermediates include 3,4-dimethoxyphenethylamine derivatives. Characterization of intermediates typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) to confirm structural integrity and purity . For final product validation, elemental analysis and X-ray crystallography may supplement mass spectrometry (exact mass: 343.1550266 g/mol) .

Q. Which analytical techniques are recommended for quantifying this compound purity and stability?

  • HPLC-UV : A reversed-phase C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) is commonly used, achieving retention times <10 minutes and resolution >2.0 for degradation products .
  • Mass Spectrometry : High-resolution LC-MS/MS with electrospray ionization (ESI+) confirms molecular identity (C₁₇H₂₅NO₄·HCl) and detects impurities at ≤0.1% .
  • Titrimetry : Non-aqueous titration with 0.1 M perchloric acid validates chloride content, requiring a tolerance of ±1% .

Q. What in vitro models are used to evaluate the pharmacological activity of this compound?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-dopamine) in transfected HEK-293 cells quantify D₁/D₂ receptor affinity (reported IC₅₀: 10–50 nM) .
  • Functional Assays : Cyclic AMP (cAMP) accumulation in renal tubular cells or vascular smooth muscle cells measures agonist efficacy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor binding affinities for this compound?

Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. To address this:

  • Cross-validate results using orthogonal methods (e.g., calcium flux assays vs. radioligand binding).
  • Standardize protocols per ICH guidelines (Q2R1) for inter-laboratory reproducibility .
  • Perform meta-analyses of published datasets to identify confounding variables (e.g., species-specific receptor expression) .

Q. What experimental design strategies optimize formulation stability for this compound in parenteral preparations?

  • Excipient Screening : Use viscosity-reducing agents (e.g., thiamine phosphoric acid ester chloride) to mitigate aggregation in high-concentration solutions .
  • Accelerated Stability Studies : Employ ICH Q1A-compliant protocols with stress conditions (40°C/75% RH, light exposure) to predict shelf-life. Monitor degradation products via stability-indicating HPLC .
  • Design of Experiments (DoE) : Apply factorial designs to assess interactions between pH, buffer strength, and antioxidant additives (e.g., sodium metabisulfite) .

Q. How can interspecies variability in this compound pharmacokinetics be addressed during in vivo studies?

  • Allometric Scaling : Use body surface area normalization to extrapolate doses from rodents (e.g., Sprague-Dawley rats) to humans .
  • Compartmental Modeling : Fit plasma concentration-time data to a two-compartment model to estimate clearance (CL), volume of distribution (Vd), and half-life (t₁/₂) .
  • Tissue Distribution Studies : Radiolabeled ¹⁴C-Ibopamine tracks organ-specific uptake, particularly in renal and cardiovascular tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibopamine hydrochloride
Reactant of Route 2
Ibopamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.